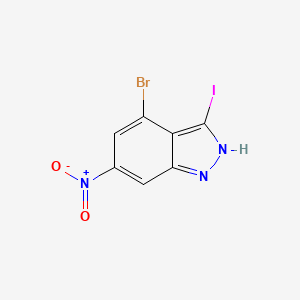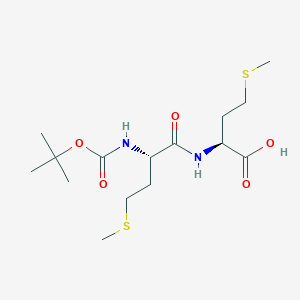
4-Bromo-3-iodo-6-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-iodo-6-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound featuring a nitrogen atom within a bicyclic framework. Indazole derivatives, such as 7-nitro indazole (7-NI) and its substituted forms, have been studied for their inhibitory effects on nitric oxide synthase (NOS) enzyme activity. These compounds are of interest due to their potential biological properties and their interactions with nitric oxide (NO), a significant biological mediator .
Synthesis Analysis
The synthesis of halogenated indazole derivatives is not directly discussed in the provided papers. However, the synthesis of related compounds, such as bromo- and iodo-1,2,3-triazoles, has been achieved through facile synthetic routes. These methods involve the use of common reagents and solvents, suggesting that similar approaches could potentially be applied to the synthesis of this compound. The synthesis of unsymmetrical 4-bromo-5-iodo-1,2,3-triazole from bromo-1,2,3-triazole indicates that selective halogenation is feasible, which could be relevant for the synthesis of halogenated indazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would include a core indazole ring system with bromine and iodine atoms substituted at the 4 and 3 positions, respectively. Additionally, a nitro group would be present at the 6 position. The presence of these substituents would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of halogenated triazoles and indazole derivatives can provide some insight. Halogen atoms on aromatic rings are often sites for further chemical reactions, such as nucleophilic substitution or coupling reactions. The nitro group is an electron-withdrawing group that can also influence the reactivity of the molecule. The chemical properties of this compound would be expected to be consistent with these general reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, solubility, and stability, are not provided in the papers. However, the presence of halogen and nitro substituents typically affects these properties. For example, halogens can increase the density and molecular weight of the compound, while the nitro group can affect its acidity and reactivity. The specific properties of this compound would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Indazole derivatives, including nitroindazoles, have been extensively studied for their crystal and molecular structures. The characterization of these compounds through X-ray diffraction, NMR spectroscopy, and DFT calculations provides valuable insights into their molecular parameters and interactions. For example, studies on biologically active nitroindazoles have shown intermolecular halogen bonds and hydrogen bonding, contributing to their structural stability and potential biological interactions (Cabildo et al., 2011).
Organic Synthesis and Chemical Reactivity
Indazole derivatives are pivotal in the development of synthetic methodologies. Research has demonstrated efficient approaches for synthesizing SF5-substituted heterocyclic systems, including derivatives with bromo, iodo, nitro, and other functional groups (Kanishchev & Dolbier, 2018). Additionally, the selective nucleophilic substitution of nitro groups in indazoles underlines the regiospecificity and versatility of these compounds in organic synthesis (Starosotnikov et al., 2004).
Medicinal Chemistry and Biological Relevance
Indazoles serve as crucial scaffolds in medicinal chemistry, particularly in the synthesis of compounds with potential biological and pharmacological applications. The synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their evaluation for antibacterial, antifungal, antitubercular, and anti-inflammatory activities exemplify the biological importance of these molecules (Samadhiya et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that indazole derivatives, which include this compound, have a wide variety of medicinal applications . They are known to interact with various biological targets and exhibit properties such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The broad range of biological activities exhibited by indazole derivatives suggests that they can induce a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
4-bromo-3-iodo-6-nitro-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNODHWVZMMHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646312 |
Source


|
| Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-55-1 |
Source


|
| Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)




